Ercc1-xpf-IN-2 -

Ercc1-xpf-IN-2

Catalog Number: EVT-6879513
CAS Number:
Molecular Formula: C15H13Cl2NO3
Molecular Weight: 326.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ercc1-xpf-IN-2 is a compound designed to inhibit the ERCC1-XPF heterodimer, a critical enzyme complex involved in DNA repair mechanisms, particularly nucleotide excision repair (NER) and interstrand crosslink repair. The ERCC1-XPF complex plays a vital role in maintaining genomic stability by incising DNA at junctions between single-stranded and double-stranded regions, thus facilitating the removal of damaged DNA. Understanding Ercc1-xpf-IN-2 is crucial for its potential therapeutic applications in enhancing the efficacy of DNA-damaging agents used in cancer treatment.

Source and Classification

Ercc1-xpf-IN-2 was identified through a systematic screening process aimed at finding small molecule inhibitors of the ERCC1-XPF complex. The compound is classified as a small molecule inhibitor and is part of ongoing research into targeted cancer therapies that exploit the vulnerabilities of DNA repair pathways in cancer cells. Its development involves computational modeling and in vitro assays to evaluate its efficacy against the ERCC1-XPF interaction.

Synthesis Analysis

Methods

The synthesis of Ercc1-xpf-IN-2 typically involves a multi-step organic synthesis process. Initial steps may include:

  1. Design and Virtual Screening: Utilizing molecular docking software such as Molecular Operating Environment (MOE) to identify potential binding sites on the ERCC1-XPF complex.
  2. Chemical Synthesis: Following the identification of lead compounds, synthetic routes are developed to produce Ercc1-xpf-IN-2. This may involve:
    • Reactions such as condensation, coupling, or cyclization.
    • Purification techniques including chromatography to isolate the desired compound.
  3. Characterization: The synthesized compound is characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Technical details regarding specific reagents, solvents, and conditions used during synthesis are often proprietary or detailed in specific research publications.

Molecular Structure Analysis

Structure and Data

The molecular structure of Ercc1-xpf-IN-2 can be elucidated through various analytical techniques:

  • X-ray Crystallography: Provides precise atomic arrangements within the compound.
  • NMR Spectroscopy: Offers insights into the molecular environment of hydrogen atoms in the compound.
  • Computational Chemistry: Software tools can predict molecular geometry, electronic properties, and potential interactions with target proteins.

The exact molecular formula and structural data would typically be provided in specific research studies but are essential for understanding how Ercc1-xpf-IN-2 interacts with the ERCC1-XPF heterodimer.

Chemical Reactions Analysis

Reactions and Technical Details

Ercc1-xpf-IN-2 primarily functions through competitive inhibition of the ERCC1-XPF complex. The mechanism involves:

  • Binding Affinity: The inhibitor binds to the active site or allosteric site on either ERCC1 or XPF, preventing their interaction with DNA substrates.
  • Inhibition Assays: Kinetic studies are performed to determine the inhibitor's impact on the enzymatic activity of ERCC1-XPF, often using fluorescence-based assays to measure incision activity on DNA substrates.

These reactions are critical for evaluating the efficacy of Ercc1-xpf-IN-2 as a therapeutic agent.

Mechanism of Action

Process and Data

The mechanism by which Ercc1-xpf-IN-2 exerts its effects involves:

  1. Inhibition of Heterodimerization: By preventing the formation of the functional ERCC1-XPF complex, Ercc1-xpf-IN-2 disrupts normal DNA repair processes.
  2. Impact on DNA Repair Pathways: This inhibition leads to an accumulation of DNA damage in cancer cells, particularly those reliant on NER for survival.
  3. Synergistic Effects with Chemotherapy: Inhibition may enhance sensitivity to DNA-damaging agents such as platinum-based chemotherapeutics by impairing cancer cells' ability to repair induced lesions.

Quantitative data from cell viability assays following treatment with Ercc1-xpf-IN-2 alongside chemotherapeutics can elucidate its potential as a sensitizer.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Ercc1-xpf-IN-2 include:

  • Molecular Weight: Typically calculated based on its molecular formula.
  • Solubility: Assessed in various solvents to determine optimal formulation conditions for biological assays.
  • Stability: Evaluated under different pH conditions and temperatures to ensure compound integrity during experiments.

Chemical properties such as pKa values, logP (partition coefficient), and reactivity profiles are also crucial for understanding its behavior in biological systems.

Applications

Scientific Uses

Ercc1-xpf-IN-2 has several promising applications:

  • Cancer Research: Investigating its role in enhancing sensitivity to chemotherapeutics could lead to improved treatment protocols for resistant cancers.
  • Drug Development: As a prototype for further modifications, it serves as a basis for developing more potent inhibitors targeting DNA repair pathways.
  • Biochemical Studies: Used in mechanistic studies to dissect the roles of ERCC1-XPF in various DNA repair pathways, contributing to our understanding of genomic stability.
Biochemical Context of ERCC1-XPF in DNA Repair

ERCC1-XPF as a Structure-Specific Endonuclease in Nucleotide Excision Repair (NER)

The ERCC1-XPF heterodimer is a structure-specific endonuclease indispensable for nucleotide excision repair (NER), the primary pathway for removing bulky DNA adducts induced by ultraviolet (UV) radiation, environmental toxins, and chemotherapeutic agents like cisplatin. This complex executes a precise 5′ incision during NER, facilitating the excision of damaged oligonucleotides (24–32 nucleotides in length) [1] [6]. Its catalytic activity resides exclusively in the XPF subunit, while ERCC1 stabilizes the complex and mediates critical protein-DNA interactions [6] [10].

Mechanism of Action in NER:

  • Substrate Recognition: ERCC1-XPF cleaves DNA at junctions between double-stranded DNA and single-stranded DNA (dsDNA-ssDNA), specifically targeting the 5' side of such junctions [6] [10]. This activity is directed by interactions with key NER proteins:
  • XPA: Binds ERCC1 via a conserved GGGF motif, facilitating recruitment to damage sites [6] [7].
  • Replication Protein A (RPA): Anchors XPF to ssDNA regions of the "repair bubble," ensuring precise positioning for incision [1] [2].
  • Incision Dynamics: Following DNA unwinding by the TFIIH complex (XPB/XPD helicases), ERCC1-XPF incises the damaged strand 5′ to the lesion. This precedes the 3′ incision by XPG, enabling excision of the damage-containing fragment [2] [6].

Table 1: Key Protein Interactions Governing ERCC1-XPF Activity in NER

ProteinInteraction DomainFunction in NER
XPAERCC1 central domainScaffolds ERCC1-XPF recruitment; stabilizes repair bubble
RPAXPF N-terminus (P85 site)Positions complex on ssDNA; protects against nonspecific cleavage
TFIIH (XPD/XPB)Indirect (via XPA)Unwinds DNA to form repair bubble; verifies damage

Consequence of Dysfunction: Mutations disrupting ERCC1-XPF activity (e.g., ERCC1-F231L or XPF-R799W) abrogate NER, leading to UV hypersensitivity and genomic instability. Such mutations underlie severe disorders like xeroderma pigmentosum complementation group F (XP-F) and cerebro-oculo-facio-skeletal syndrome (COFS), characterized by photosensitivity, neurodegeneration, and accelerated aging [6] [10].

Role in Interstrand Crosslink (ICL) Repair and Homologous Recombination (HR)

Beyond NER, ERCC1-XPF is critical for repairing DNA interstrand crosslinks (ICLs) and double-strand breaks (DSBs), lesions that pose catastrophic threats to genomic integrity. ICLs—induced by chemotherapeutics like mitomycin C and cisplatin—block DNA replication and transcription, while DSBs arise from ionizing radiation or replication fork collapse [3] [6] [7].

ICL Repair Mechanism:ERCC1-XPF initiates ICL repair via dual incisions that "unhook" the crosslinked DNA strands:

  • Replication-Dependent Repair: During S-phase, a stalled replication fork recruits Fanconi anemia (FA) core complex proteins, leading to FANCD2/I monoubiquitination. This recruits ERCC1-XPF, which incises one strand flanking the ICL, generating a DSB. Homologous recombination (HR) then restores the duplex using the sister chromatid [6] [7].
  • Replication-Independent Repair: In non-replicating cells, ERCC1-XPF incises both sides of the ICL, excising the lesion. Translesion synthesis (TLS) polymerases bypass the unhooked adduct, followed by error-free repair [6] [22].

DSB Repair Pathways:ERCC1-XPF facilitates two error-prone DSB repair sub-pathways:

  • Single-Strand Annealing (SSA): Requires resection of DSB ends to reveal flanking homologous repeats. ERCC1-XPF removes 3′ non-homologous tails (up to 40+ nucleotides), enabling ligation. This pathway causes genomic deletions [3] [4] [9].
  • Microhomology-Mediated End Joining (MMEJ): Utilizes short (5–25 bp) microhomologous sequences for end alignment. ERCC1-XPF trims 3′ overhangs at microhomology junctions, a process independent of the classical NHEJ factor Ku86 [3] [16].

Table 2: ERCC1-XPF Roles in ICL and DSB Repair Pathways

Repair PathwayKey Steps Involving ERCC1-XPFCellular Consequence
ICL Repair (S-phase)Incises 5' to ICL; unhooks crosslink; generates DSBEnables HR-mediated repair; prevents fork collapse
SSACleaves 3' non-homologous tails flanking homologous repeatsCauses deletional mutations; genomic rearrangements
MMEJTrims 3' overhangs at microhomology sitesAlternative DSB repair when NHEJ/HR fails; error-prone

Experimental Evidence:

  • Ercc1‾/‾ murine fibroblasts exhibit hypersensitivity to gamma radiation and cisplatin, with persistent γH2AX foci (DSB markers) and chromosomal aberrations [3] [7].
  • In vitro assays show that ERCC1-XPF deficiency causes large deletions at DSBs with 3′ overhangs, confirming its role in end trimming [3] [4].

Functional Dynamics in Processing DNA Secondary Structures

ERCC1-XPF resolves non-B DNA secondary structures (e.g., R-loops, G-quadruplexes) that impede replication and transcription, contributing to genome instability and disease-associated mutations [8] [9].

R-Loop Processing:R-loops form when RNA transcripts hybridize with template DNA, displacing the non-template strand. These structures are cleaved by ERCC1-XPF and XPG:

  • Mechanism: ERCC1-XPF incises the 5′ end of the R-loop duplex junction on both template and non-template strands, while XPG cuts the 3′ end on the non-template strand. This coordinated cleavage can generate DSBs or single-strand breaks (SSBs) [8].
  • Biological Context: In immunoglobulin class switch recombination (CSR), R-loop cleavage by ERCC1-XPF in switch (S) regions facilitates recombination events essential for antibody diversity [8] [30].

G-Quadruplex (G4) Resolution:G4s are stable four-stranded structures formed by guanine-rich sequences, prevalent in promoters, telomeres, and common fragile sites (CFSs). Their persistence blocks replication forks and DSB repair:

  • Collaboration with Helicases: ERCC1-XPF cooperates with DNA translocases (e.g., FANCM) and helicases (e.g., FANCJ) to resolve G4s. FANCM unwinds G4s, while ERCC1-XPF cleaves persistent structures [9] [31].
  • DSB End Processing: At DSBs within G4-forming sequences, RAD52 recruits ERCC1-XPF to remove G4-blocked ends, enabling HR repair. Loss of ERCC1-XPF causes DSB accumulation and hypersensitivity to G4-stabilizing compounds (e.g., pyridostatin) [9].

Synthetic Lethality:ERCC1-XPF deficiency is synthetically lethal with loss of FANCM or FANCJ, as unresolved secondary structures (R-loops, G4s) collapse replication forks. This provides a therapeutic rationale for targeting ERCC1-XPF in FANCM-deficient cancers [4] [9].

Table 3: ERCC1-XPF in Resolving DNA Secondary Structures

StructureAssociated FactorsERCC1-XPF ActionRepair Outcome
R-loopsXPG, SETX, RNase H5' incision at duplex junctionDSB formation; class switch recombination
G-quadruplexesFANCM, FANCJ, RAD52Cleavage of stabilized G4s at DSB endsEnables HR repair; prevents fork collapse
Stalled forksSLX4, MUS81Cleaves reversed forks near ICLs/secondary structuresGenerates DSB for recombination repair

Functional Significance:Failure to resolve secondary structures underlies pathologies linked to ERCC1/XPF mutations (e.g., Fanconi anemia, premature aging), where unresolved R-loops and G4s drive replication stress and telomere attrition [8] [10].

Properties

Product Name

Ercc1-xpf-IN-2

IUPAC Name

2-(2,4-dichlorophenyl)-N-[(3,4-dihydroxyphenyl)methyl]acetamide

Molecular Formula

C15H13Cl2NO3

Molecular Weight

326.2 g/mol

InChI

InChI=1S/C15H13Cl2NO3/c16-11-3-2-10(12(17)7-11)6-15(21)18-8-9-1-4-13(19)14(20)5-9/h1-5,7,19-20H,6,8H2,(H,18,21)

InChI Key

BKPCQXGBKRAJDW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CNC(=O)CC2=C(C=C(C=C2)Cl)Cl)O)O

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)CC2=C(C=C(C=C2)Cl)Cl)O)O

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